molecular formula C18H21Cl2N5OS B2721977 5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-53-3

5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2721977
CAS No.: 869343-53-3
M. Wt: 426.36
InChI Key: JCACMNWLICGWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining thiazolo[3,2-b][1,2,4]triazole and piperazine pharmacophores. Its structure features a 3,4-dichlorophenyl group attached to a methylthiazolo-triazol-ol core via a 4-ethylpiperazinylmethyl linker. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thiazole hybrids) are noted for antifungal, antibacterial, and CNS-targeting activities .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5OS/c1-3-23-6-8-24(9-7-23)15(12-4-5-13(19)14(20)10-12)16-17(26)25-18(27-16)21-11(2)22-25/h4-5,10,15,26H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCACMNWLICGWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-53-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C18H21Cl2N5OSC_{18}H_{21}Cl_{2}N_{5}OS with a molecular weight of 426.4 g/mol. The structural features include:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Dichlorophenyl Group : This moiety is often associated with enhanced bioactivity in pharmaceuticals.
  • Piperazine Derivative : The presence of piperazine contributes to the compound's pharmacological profile.

Physical Properties

PropertyValue
Molecular Weight426.4 g/mol
Molecular FormulaC18H21Cl2N5OS
CAS Number869343-53-3

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer. A specific study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Many triazole derivatives function by inhibiting enzymes critical for cellular processes in pathogens and cancer cells.
  • Induction of Apoptosis : Some studies have shown that triazole derivatives can trigger programmed cell death in cancer cells, a desirable effect for anticancer agents .
  • Antioxidant Activity : The thiazole component may contribute to antioxidant properties, which can protect cells from oxidative stress .

Study 1: Antimicrobial Efficacy

A recent study synthesized various triazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that the compounds exhibited varying degrees of activity, with some showing effectiveness comparable to established antibiotics .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of a series of thiazole-triazole hybrids on different cancer cell lines. The results showed that certain derivatives had significant inhibitory effects on cell viability, with IC50 values indicating strong potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and inferred pharmacological properties of the target compound and its analogs:

Compound Name/ID Key Substituents Pharmacological Activity (Inferred/Reported) Structural Differentiation References
Target Compound : 5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dichlorophenyl, 4-ethylpiperazinyl, 2-methyl Hypothesized antifungal/CNS activity Enhanced lipophilicity from dichlorophenyl; potential for improved blood-brain barrier penetration.
: 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethylpiperazinyl, 2-ethyl Not reported Reduced halogenation (monochloro vs. dichloro) may lower receptor affinity.
: 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl, 2-methyl Not reported Methoxy/ethoxy groups increase polarity, potentially reducing CNS penetration.
: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles 4-Methoxyphenyl, pyrazole-triazole-thiadiazole core Antifungal (via 14-α-demethylase inhibition) Thiadiazole core replaces thiazole; methoxyphenyl may limit membrane permeability.
: Fluorophenyl/Chlorophenyl-thiazole-pyrazole hybrids 4-Fluorophenyl/4-chlorophenyl, pyrazole-thiazole core Not reported Fluorine substitution alters electronic properties vs. chlorine; planar vs. twisted conformations.

Pharmacokinetic and Pharmacodynamic Insights

  • Target Engagement : Piperazine derivatives (e.g., ) often interact with serotonin or dopamine receptors, suggesting possible CNS applications. However, the dichlorophenyl group may shift activity toward antifungal targets (e.g., 14-α-demethylase) as seen in .

Critical Analysis of Structural Modifications

  • Halogenation Effects: Dichlorophenyl (target) vs. monochloro () or fluorophenyl () groups influence steric bulk and electron-withdrawing capacity, altering binding to hydrophobic enzyme pockets .
  • Piperazine vs. Thiadiazole Cores : Piperazine linkers (target, –4) enhance flexibility and solubility, whereas rigid thiadiazole cores () may improve enzyme inhibition but reduce bioavailability .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a thiazolo[3,2-b]triazol-6-ol core substituted at position 2 with a methyl group and at position 5 with a (3,4-dichlorophenyl)(4-ethylpiperazin-1-yl)methyl moiety. The 3,4-dichlorophenyl group enhances lipophilicity, while the 4-ethylpiperazine improves aqueous solubility and modulates receptor binding.

Table 1: Key Structural Components
Component Role in Synthesis
Thiazolo-triazol-6-ol core Base structure for functionalization
2-Methyl group Introduced via alkylation
3,4-Dichlorophenyl moiety Added via electrophilic substitution
4-Ethylpiperazine Coupled via Mannich reaction

Retrosynthetic Strategy

Retrosynthetic dissection reveals three critical intermediates:

  • Thiazolo[3,2-b]triazol-6-ol core
  • 2-Methylthiazolo[3,2-b]triazol-6-ol
  • (3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanol

The convergent synthesis routes prioritize sequential functionalization to avoid regiochemical conflicts.

Core Synthesis: Thiazolo[3,2-b]triazol-6-ol

Cyclocondensation of Thiosemicarbazide

The core is synthesized via cyclocondensation of thiosemicarbazide with α-bromoketones. For example, reacting thiosemicarbazide with 2-bromoacetophenone in ethanol under reflux yields the thiazole ring, followed by intramolecular cyclization with hydrazine to form the triazole.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Methylation at Position 2

The 2-methyl group is introduced by alkylating the core with methyl iodide in the presence of potassium carbonate.

Optimized Protocol :

  • Substrate : Thiazolo[3,2-b]triazol-6-ol (1 equiv)
  • Methylating Agent : CH₃I (1.2 equiv)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF, 60°C, 6 hours
  • Yield : 85%

Functionalization at Position 5

Synthesis of (3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanol

This intermediate is prepared via a Grignard reaction between 3,4-dichlorobenzaldehyde and 4-ethylpiperazine-magnesium bromide.

Stepwise Procedure :

  • Grignard Reagent Formation : 4-Ethylpiperazine (1 equiv) reacts with Mg turnings in THF under N₂.
  • Aldehyde Addition : 3,4-Dichlorobenzaldehyde (1 equiv) in THF is added dropwise at 0°C.
  • Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via silica chromatography.

Yield : 74%

Mannich Reaction for Coupling

The key step involves a Mannich reaction to attach the (3,4-dichlorophenyl)(4-ethylpiperazin-1-yl)methyl group to the 2-methylthiazolo-triazol-6-ol core.

Reaction Parameters :

  • Core Compound : 2-Methylthiazolo[3,2-b]triazol-6-ol (1 equiv)
  • Amine : 4-Ethylpiperazine (1.1 equiv)
  • Electrophile : (3,4-Dichlorophenyl)methanol (1 equiv)
  • Catalyst : HCl (0.1 equiv)
  • Solvent : MeOH, reflux, 8 hours
  • Yield : 62%
Table 2: Optimization of Mannich Reaction Conditions
Parameter Tested Range Optimal Value
Temperature 60–100°C 80°C
Solvent MeOH, EtOH, DCM MeOH
Catalyst (HCl) 0.05–0.2 equiv 0.1 equiv
Reaction Time 4–12 hours 8 hours

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.0 Hz, 1H, Ar-H), 7.34 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.82 (s, 1H, CH), 3.45–3.20 (m, 8H, piperazine-H), 2.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.40 (s, 3H, CH₃), 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • MS (ESI+) : m/z 463.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity with retention time = 12.4 min.

Challenges and Mitigation Strategies

Regioselectivity in Core Formation

Competing cyclization pathways may yield [2,3-b] isomers. Using bulky solvents like tert-butanol suppresses isomerization by stabilizing the transition state.

Byproduct Formation in Mannich Reaction

N-Acetylation byproducts are minimized by maintaining pH < 3 via HCl catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolo-triazole derivatives with dichlorophenyl substituents?

  • Answer : A widely used method involves heterocyclic condensation under heterogeneous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst facilitates coupling between chlorobenzyl derivatives and tetrazole intermediates at 70–80°C. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid for purification .
  • Methodological Note : Optimize stoichiometry (1:1 molar ratio of reactants) and control reaction temperature to avoid side products like unreacted chlorobenzoyl chloride.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of thiazolo-triazole derivatives?

  • Answer :

  • ¹H NMR : Key signals include aromatic protons from dichlorophenyl groups (δ 7.2–7.8 ppm) and methylene protons (δ 3.5–4.2 ppm) adjacent to the piperazine moiety.
  • IR : Stretching vibrations for C-Cl (750–800 cm⁻¹) and triazole C=N (1520–1580 cm⁻¹) confirm functional groups .
    • Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in overlapping peaks.

Q. What solvent systems and purification methods are optimal for isolating thiazolo-triazole derivatives?

  • Answer : Polar aprotic solvents like DMF or ethanol are preferred for solubility. Post-synthesis, use ice-water quenching to precipitate crude products, followed by recrystallization in DMF-ethanol (1:1) to enhance purity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of thiazolo-triazole derivatives targeting fungal enzymes?

  • Answer : Dock the compound into the active site of 14-α-demethylase lanosterol (PDB: 3LD6) using AutoDock Vina. Focus on hydrogen bonding with heme iron and hydrophobic interactions with phenylalanine residues. Validate docking poses via MD simulations to assess binding stability .
  • Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in the binding pocket.

Q. What strategies resolve contradictions in spectral data for structurally similar triazole-thiadiazole analogs?

  • Answer :

  • Overlapping ¹H NMR Peaks : Use 2D NMR (COSY, HSQC) to assign protons in crowded regions (e.g., methylene groups near piperazine).
  • Ambiguous IR Bands : Isotopic labeling (e.g., ¹³C) or Raman spectroscopy can distinguish C=S (1050–1100 cm⁻¹) from C-N stretches .

Q. How do structural modifications (e.g., piperazine substitution) influence the compound’s pharmacokinetic profile?

  • Answer : Replace the 4-ethylpiperazine group with morpholine or thiomorpholine and assess ADME parameters:

  • Lipophilicity : Measure logP via HPLC retention times.
  • Metabolic Stability : Conduct microsomal assays (CYP3A4/5) to compare half-lives .
    • Key Finding : Ethylpiperazine enhances blood-brain barrier permeability compared to bulkier substituents.

Q. What in vitro assays are suitable for evaluating antifungal activity against resistant Candida strains?

  • Answer :

  • Broth Microdilution : Determine MIC values in RPMI-1640 medium (pH 7.0) against Candida auris.
  • Time-Kill Curves : Monitor fungicidal activity at 2× MIC over 24 hours. Include fluconazole as a control to assess resistance profiles .

Key Methodological Recommendations

  • Synthesis : Prioritize PEG-400 as a green solvent to enhance reaction efficiency and reduce waste .
  • Characterization : Combine LC-MS with elemental analysis to confirm molecular formulas for novel analogs .
  • Biological Assays : Use standardized CLSI protocols for antifungal testing to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.